molecular formula C10H11FN2O2 B5598189 5-FLUORO-1,3-BIS(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

5-FLUORO-1,3-BIS(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5598189
M. Wt: 210.20 g/mol
InChI Key: HUHNGVYFDANKTL-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as fluorinated precursors and pyrimidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, often in the presence of catalysts or specific reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The fluorine atom often enhances the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

    1,3-Bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A non-fluorinated analog with potentially different biological activities.

Uniqueness

5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both fluorine and prop-2-en-1-yl groups, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-fluoro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNGVYFDANKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=O)N(C1=O)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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